2-Bromo-6-fluoro-4-hydroxybenzodifluoride
Overview
Description
2-Bromo-6-fluoro-4-hydroxybenzodifluoride is a chemical compound with the molecular formula C7H4BrF3O. It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzodifluoride core. This compound is typically a white or light yellow solid and is used in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-hydroxybenzodifluoride typically involves the bromination and fluorination of a suitable benzodifluoride precursor. One common method includes the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper compounds to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-hydroxybenzodifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzodifluorides, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-fluoro-4-hydroxybenzodifluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-hydroxybenzodifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a benzodifluoride core.
2-Bromo-6-fluorobenzotrifluoride: Contains a trifluoromethyl group, making it more hydrophobic and less reactive in certain conditions.
Uniqueness
2-Bromo-6-fluoro-4-hydroxybenzodifluoride is unique due to its combination of bromine, fluorine, and hydroxyl groups attached to a benzodifluoride core. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-(difluoromethyl)-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRUIDNHQHFDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.